molecular formula C7H18P2 B14461072 Butyl(3-phosphanylpropyl)phosphane CAS No. 66192-77-6

Butyl(3-phosphanylpropyl)phosphane

Cat. No.: B14461072
CAS No.: 66192-77-6
M. Wt: 164.17 g/mol
InChI Key: FVGCLHASFZKART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(3-phosphanylpropyl)phosphane is a diphosphane ligand characterized by two phosphorus atoms connected via a propyl chain, with one phosphorus bearing a butyl substituent. This structure enables bidentate coordination to metal centers, offering distinct electronic and steric environments compared to monodentate phosphanes. Such ligands are pivotal in coordination chemistry, influencing the reactivity and stability of metal complexes in catalysis, materials science, or medicinal applications .

Properties

CAS No.

66192-77-6

Molecular Formula

C7H18P2

Molecular Weight

164.17 g/mol

IUPAC Name

butyl(3-phosphanylpropyl)phosphane

InChI

InChI=1S/C7H18P2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3

InChI Key

FVGCLHASFZKART-UHFFFAOYSA-N

Canonical SMILES

CCCCPCCCP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl(3-phosphanylpropyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphine groups, which can act as nucleophiles or ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Substitution reactions often use halogenated compounds as substrates, with the phosphine groups replacing the halogen atoms.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives.

Scientific Research Applications

Butyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry studies.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.

    Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which butyl(3-phosphanylpropyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The phosphine groups can also engage in single-electron-transfer (SET) reactions, generating radical species that can further react to form new chemical bonds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phosphane Ligands

Compound Structure σ-Donor Strength π-Acceptor Strength Steric Bulk Bond Stability
Butyl(3-phosphanylpropyl)phosphane Bidentate P–P, alkyl substituents Moderate Weak High (flexible alkyl) Stable under inert conditions
Triphenylphosphane (PPh₃) Monodentate, aryl substituents Moderate Strong High (rigid aryl) Air-sensitive
Triisopropylphosphane telluride (TeP(iPr)₃) Monodentate, Te–P bond Weak (Te–P) None Moderate Thermally unstable
  • Electronic Effects: this compound’s alkyl groups are stronger σ-donors but weaker π-acceptors than aryl-substituted ligands like PPh₃, which exhibit stronger π-backbonding . TeP(iPr)₃, with a Te–P bond, shows negligible π-accepting capacity due to tellurium’s lower electronegativity .

Stability and Reactivity

  • Oxidative Stability : PPh₃ is air-sensitive, requiring inert handling . Alkylphosphanes like this compound are similarly prone to oxidation but may exhibit greater stability in hydrophobic matrices.
  • Thermal Stability : TeP(iPr)₃ decomposes readily under heat due to weak Te–P bonds , whereas P–P bonds in diphosphanes are more robust, favoring applications in high-temperature catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.